molecular formula C26H18O9 B2921467 Bacillosporin B CAS No. 76706-62-2

Bacillosporin B

Cat. No.: B2921467
CAS No.: 76706-62-2
M. Wt: 474.421
InChI Key: GGZMDZYQIKVYHO-UHFFFAOYSA-N
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Description

Bacillosporin B is a member of the bacillosporin family, a group of structurally complex polyketide-derived natural products primarily isolated from marine and mangrove endophytic fungi. These compounds are notable for their unique seven-ring systems and diverse pharmacological activities, including cytotoxic, antibiotic, and enzyme-inhibitory properties .

Properties

IUPAC Name

(1S,14R,24S)-3,9,19,24-tetrahydroxy-11,17-dimethyl-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2,4(26),8,10,12,16(25),17,19-octaene-7,15,21-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O9/c1-7-3-10(27)15-14-9(5-34-24(15)32)21(29)20-17(12(7)14)18-22(30)13-8(2)4-11(28)16-19(13)26(20,23(18)31)6-35-25(16)33/h3-4,18,23,27-29,31H,5-6H2,1-2H3/t18-,23-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZMDZYQIKVYHO-WMDMVVLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)C5C(C46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)[C@@H]5[C@@H]([C@]46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bacillosporin B typically involves the isolation of the compound from the fungal source. The process begins with the cultivation of Talaromyces bacillosporus under specific conditions that promote the production of this compound. The fungal culture is then subjected to extraction and purification processes to isolate the compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific fungal strains. advancements in fermentation technology and bioprocessing are paving the way for more efficient production methods.

Chemical Reactions Analysis

Types of Reactions: Bacillosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include derivatives with altered biological activities and improved stability. For instance, the oxidation of this compound can lead to the formation of xenoclauxin, a known oxaphenalenone dimer .

Scientific Research Applications

Bacillosporin B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bacillosporin B involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular functions, ultimately resulting in cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bacillosporin family shares structural and functional similarities but exhibits distinct variations in substituents, stereochemistry, and bioactivity. Below is a detailed comparison with key analogs and related marine natural products:

Structural and Chemical Properties

Compound Source Molecular Formula Molecular Weight Key Structural Features
Bacillosporin C Talaromyces bacillosporus, mangrove endophytic fungi (SBE-14) C₂₆H₁₈O₁₀ 490.4 Oxygenated benzophenone dimer, seven-ring system
Bacillosporin D Mangrove endophytic fungi (SBE-14) Not reported Not reported Structural analog of Bacillosporin C, lactone derivative
Lamellarin D Marine mollusks and tunicates C₂₆H₂₁NO₆ 443.4 Pyrrole alkaloid with planar aromatic system
Variolin B Antarctic sponge Kirkpatrickia variolosa C₁₈H₂₂N₆O 338.4 Purine-like alkaloid with pyrido[2,3-d]pyrimidine core
  • Bacillosporin C: Characterized as an oxygenated benzophenone dimer with a seven-ring framework, distinct from the linear or fused systems of Lamellarin D and Variolin B .
  • Bacillosporin D : Likely shares the core scaffold of Bacillosporin C but differs in lactone formation or oxidation states, as inferred from its co-isolation with Bacillosporin C .

Pharmacological Activities

Compound Key Activities IC₅₀/EC₅₀ Values (if available)
Bacillosporin C - Antibacterial activity (Gram-positive bacteria)
- Acetylcholinesterase inhibition
- Cytotoxicity against KB cells
KB cell inhibition: <10 μM
Bacillosporin D - Potent KB cell line inhibition
- Moderate cytotoxicity against Hep2 cells
KB cell inhibition: <10 μM
Lamellarin D - Topoisomerase I inhibition
- Anticancer activity (colon, lung cancers)
Topo I inhibition: ~0.1 μM
Variolin B - Antiviral (HSV-1) and anticancer activity
- Protein kinase inhibition
Pim-1 kinase inhibition: 0.3 μM
  • Bacillosporins vs. Lamellarin/Variolin : Bacillosporins lack the topoisomerase-targeting mechanism of Lamellarin D but share comparable cytotoxicity profiles. Their acetylcholinesterase inhibition is unique among marine-derived compounds .

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